BenchChemオンラインストアへようこそ!

N1-(2-(dimethylamino)ethyl)benzamidine

Serine protease inhibition Antitumor selectivity Trypsin/kallikrein SAR

N1-(2-(dimethylamino)ethyl)benzamidine (molecular formula C₁₁H₁₇N₃, molecular weight 191.27 g/mol) belongs to the class of N1-substituted benzamidines, characterized by a dimethylaminoethyl side chain attached to one amidine nitrogen of the benzamidine core. The parent scaffold, benzamidine, is a well-established reversible competitive inhibitor of trypsin-like serine proteases with reported Ki values of 35 µM (trypsin), 350 µM (plasmin), and 220 µM (thrombin).

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B8493383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(dimethylamino)ethyl)benzamidine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCN(C)CCN=C(C1=CC=CC=C1)N
InChIInChI=1S/C11H17N3/c1-14(2)9-8-13-11(12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,12,13)
InChIKeyZAZIRUIMJRHZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-(2-(Dimethylamino)ethyl)benzamidine – Compound Profile and Procurement Context


N1-(2-(dimethylamino)ethyl)benzamidine (molecular formula C₁₁H₁₇N₃, molecular weight 191.27 g/mol) belongs to the class of N1-substituted benzamidines, characterized by a dimethylaminoethyl side chain attached to one amidine nitrogen of the benzamidine core [1]. The parent scaffold, benzamidine, is a well-established reversible competitive inhibitor of trypsin-like serine proteases with reported Ki values of 35 µM (trypsin), 350 µM (plasmin), and 220 µM (thrombin) . N1-substitution, as in the target compound, introduces an additional basic tertiary amine center (estimated pKa ~8.5–9.5 for the dimethylamino group) alongside the strongly basic amidine moiety (pKa ~11.6 for benzamidine), creating a dibasic molecule with altered physicochemical and pharmacological properties relative to unsubstituted benzamidine [1][2].

Why N1-(2-(Dimethylamino)ethyl)benzamidine Cannot Be Simply Replaced by Generic Benzamidine Analogs


Unsubstituted benzamidine and simple 4-substituted benzamidine derivatives serve primarily as broad-spectrum serine protease inhibitors, whereas N1-(2-(dimethylamino)ethyl)benzamidine bears a basic side chain that substantially alters its biological target profile. Published structure–activity relationship (SAR) studies demonstrate that N1-substitution on the amidine nitrogen dramatically attenuates anti-trypsin and anti-kallikrein activity compared with the parent benzamidine scaffold [1]. Simultaneously, the dimethylaminoethyl motif is a recognized pharmacophore for sigma receptor engagement, a property entirely absent in unsubstituted benzamidine [2]. Consequently, exchanging this compound for a generic benzamidine derivative in a research protocol would risk loss of the desired polypharmacology or, conversely, introduction of undesired serine protease inhibition.

Quantitative Differentiation Evidence for N1-(2-(Dimethylamino)ethyl)benzamidine Relative to Analogs


Attenuated Serine Protease Inhibition vs. Unsubstituted Benzamidine Confers a Distinct Safety–Efficacy Window

In a systematic SAR study by Ferroni et al. [1], N1-substituted benzamidines—including the target compound class—were directly compared with the unsubstituted parent benzamidine for inhibitory activity against trypsin and kallikrein. Whereas unsubstituted benzamidine exhibits Ki values of 35 µM (trypsin) and is a potent, broad-spectrum serine protease inhibitor , N1-substituted benzamidines displayed markedly reduced activity against both trypsin and kallikrein, with the authors concluding that the N1 substitution ‘greatly reduces antiproteinase effects’ [1]. This differential attenuation is critical: the target compound retains the benzamidine scaffold but loses the off-target serine protease inhibition that limits the therapeutic utility of unsubstituted benzamidine.

Serine protease inhibition Antitumor selectivity Trypsin/kallikrein SAR

Sigma Receptor Pharmacophore Differentiates This Compound from 4-Alkoxybenzamidine Anticoagulants

Patents from Oregon Health Sciences University [1] disclose that N,N'-disubstituted benzamidines bearing a dimethylaminoethyl side chain exhibit high binding affinity for sigma receptors (sigma-1 and sigma-2), a property not shared by 4-alkoxybenzamidine derivatives such as 4-ethoxybenzamidine or 4-methoxybenzamidine, which were independently characterized as anticoagulant and antiplatelet agents with no reported sigma activity [2]. The dimethylaminoethyl substituent is explicitly claimed as a key pharmacophoric element for sigma receptor recognition [1], establishing a clear functional bifurcation within the benzamidine chemical space.

Sigma receptor Benzamidine derivatives CNS pharmacology

Dibasic Ionization Profile Enables pH-Dependent Solubility and Membrane Partitioning Not Achievable with Mono-Basic Benzamidine

The target compound possesses two basic centers: the benzamidine moiety (conjugate acid pKa ~11.6) and the pendant dimethylamino group (conjugate acid pKa estimated at ~8.5–9.5 based on N,N-dimethylethylamine, pKa = 9.0) [1]. In contrast, unsubstituted benzamidine has a single basic center with a pKa of 11.6 [2] and 4-alkoxybenzamidines are likewise mono-basic. At physiological pH 7.4, the dimethylaminoethyl group of the target compound is predominantly protonated (>90%), conferring a permanent positive charge on the side chain and enabling stronger ionic interactions with negatively charged membrane surfaces or binding pockets, whereas the amidine moiety remains largely protonated as well, yielding a dicationic species [1][3].

Physicochemical property Ionization state Formulation development

N1-Substitution Abolishes Antitumor Activity Present in N1-Substituted Poly-Benzamidines, Defining Scope of Use

Ferroni et al. [1] directly compared monomeric N1-substituted benzamidines with N1-substituted poly-benzamidines for antiproliferative activity on in vitro cultured human leukemic cells. The study reports that 'N1-substituted poly-benzamidines exhibited antiproliferative activity, while N1-substituted benzamidines were found to retain very low antitumor effects' [1]. This intra-class distinction is essential: the target monomeric compound is not a substitute for poly-benzamidine analogs in oncology research programs.

Antitumor activity Poly-benzamidine Leukemic cell lines

Recommended Application Scenarios for N1-(2-(Dimethylamino)ethyl)benzamidine Based on Differential Evidence


Sigma-1 / Sigma-2 Receptor Ligand Discovery and Pharmacological Tool Studies

This compound is best deployed as a chemical probe or lead-like scaffold in sigma receptor research programs. The dimethylaminoethyl motif is a validated sigma receptor pharmacophore per patent disclosures [1], and the benzamidine core offers a distinct chemotype compared to benzamide- or piperazine-based sigma ligands. Its attenuated serine protease inhibition (Section 3, Evidence Item 1) reduces the risk of confounding biological readouts from off-target protease activity, making it suitable for cellular sigma receptor occupancy and functional assays where unsubstituted benzamidine would introduce unacceptable trypsin/plasmin inhibition artifacts.

Dibasic Physicochemical Model Compound for Formulation and Biopharmaceutical Studies

The dual pKa profile (amidine ~11.6, dimethylamino ~8.5–9.5) renders this compound a useful model for studying pH-dependent solubility, dissolution, and permeability of dibasic small molecules. It can serve as a calibration standard in high-throughput physicochemical profiling assays or as a training compound for computational pKa and logD prediction models (Section 3, Evidence Item 3). Researchers developing formulations for dicationic drug candidates may use it to benchmark experimental versus predicted behavior.

Negative Control for Poly-Benzamidine Antitumor Programs

The Ferroni et al. study [1] establishes that monomeric N1-substituted benzamidines lack the antiproliferative activity observed in poly-benzamidine analogs. This compound can therefore serve as a structurally matched negative control in oncology assays testing poly-benzamidine efficacy on leukemic cell lines, enabling researchers to verify that observed activity is indeed due to polymeric architecture rather than the benzamidine subunit alone.

Organic Synthesis Intermediate for Diversified Benzamidine Libraries

As a reactive N1-substituted benzamidine, this compound provides a versatile intermediate for further derivatization—for example, N2-acylation, sulfonylation, or metal coordination chemistry (relevant to palladium(II) benzamidine catalysts, structurally analogous compounds reported in the literature [2]). Its commercial availability at 95% purity [3] supports its use as a building block in medicinal chemistry campaigns targeting serine proteases, sigma receptors, or ion channels, where the dimethylaminoethyl side chain is retained as a key pharmacophoric element.

Quote Request

Request a Quote for N1-(2-(dimethylamino)ethyl)benzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.